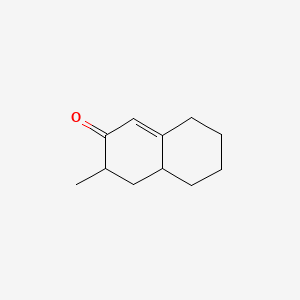
2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4a,5,6,7,8-Hexahydro-3-methylnaphthalene-2(3H)-one is an organic compound belonging to the class of naphthalenes. This compound is characterized by its hexahydro structure, indicating that it is a partially hydrogenated derivative of naphthalene. The presence of a ketone group at the 2-position and a methyl group at the 3-position further defines its chemical structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4a,5,6,7,8-Hexahydro-3-methylnaphthalene-2(3H)-one can be achieved through several synthetic routes. One common method involves the hydrogenation of 3-methylnaphthalene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The reaction conditions typically include a hydrogen pressure of 50-100 psi and a temperature range of 100-150°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes. These processes utilize fixed-bed reactors loaded with a hydrogenation catalyst. The reaction parameters are optimized to achieve high yield and selectivity for the desired product.
化学反応の分析
Types of Reactions
4,4a,5,6,7,8-Hexahydro-3-methylnaphthalene-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Br2 in carbon tetrachloride (CCl4), Cl2 in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of 3-methyl-2-naphthoic acid.
Reduction: Formation of 3-methyl-2-naphthalenol.
Substitution: Formation of 3-bromo-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone.
科学的研究の応用
4,4a,5,6,7,8-Hexahydro-3-methylnaphthalene-2(3H)-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.
作用機序
The mechanism of action of 4,4a,5,6,7,8-Hexahydro-3-methylnaphthalene-2(3H)-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The compound’s hydrophobic nature allows it to interact with lipid membranes, affecting membrane fluidity and function.
類似化合物との比較
Similar Compounds
3-Methylnaphthalene: Lacks the hexahydro structure and ketone group.
Tetralin (1,2,3,4-Tetrahydronaphthalene): Similar hydrogenated structure but lacks the methyl and ketone groups.
2-Acetyl-6-methylnaphthalene: Contains a ketone group but differs in the position and presence of additional functional groups.
Uniqueness
4,4a,5,6,7,8-Hexahydro-3-methylnaphthalene-2(3H)-one is unique due to its specific combination of a hexahydro structure, a ketone group at the 2-position, and a methyl group at the 3-position. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
特性
CAS番号 |
30297-14-4 |
|---|---|
分子式 |
C11H16O |
分子量 |
164.24 g/mol |
IUPAC名 |
3-methyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one |
InChI |
InChI=1S/C11H16O/c1-8-6-9-4-2-3-5-10(9)7-11(8)12/h7-9H,2-6H2,1H3 |
InChIキー |
XOJADZURPUVMRO-UHFFFAOYSA-N |
正規SMILES |
CC1CC2CCCCC2=CC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


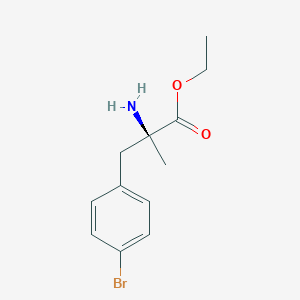
![1-[(2,2,2-Trichloroethoxy)carbonyl]-piperidine-2-carboxylic acid](/img/structure/B13819040.png)
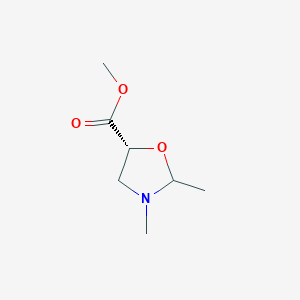
![3H,5H-2,6-Methano-1H-imidazo[1,5-c]imidazol-7a(7H)-amine(9CI)](/img/structure/B13819043.png)
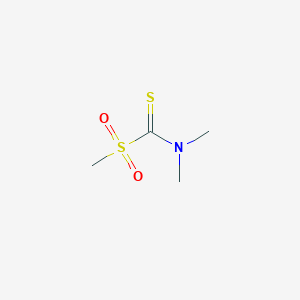
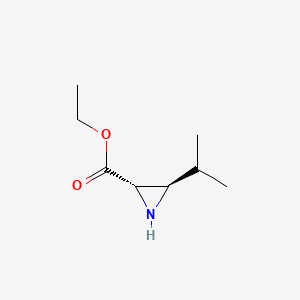
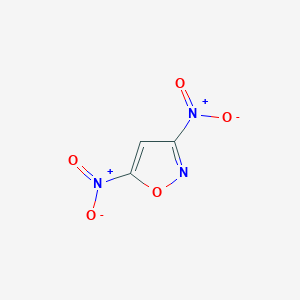

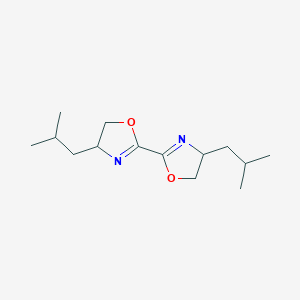
![Bicyclo[3.1.0]hexane, 6,6-dichloro-1-methyl-](/img/structure/B13819089.png)
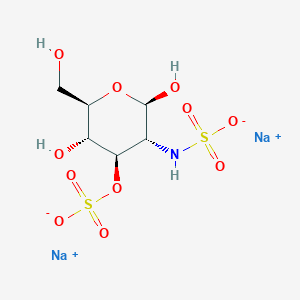
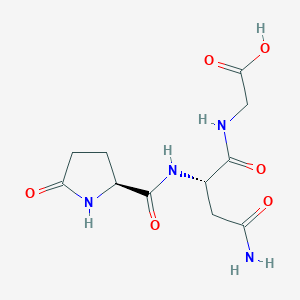
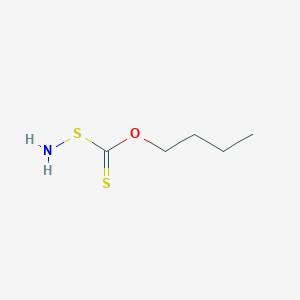
![[(1S,2R,9R,10R,11S)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B13819114.png)
